N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine moiety and the cyclopentylpropanoyl group. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentylpropanoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of quinazoline ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
Uniqueness
N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific structural features, such as the combination of a quinazoline core with a cyclopentylpropanoyl group and a piperazine moiety
Properties
CAS No. |
1224157-03-2 |
---|---|
Molecular Formula |
C23H31N5O3 |
Molecular Weight |
425.5g/mol |
IUPAC Name |
N-[2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]ethyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C23H31N5O3/c29-20(10-9-17-5-1-2-6-17)28-15-13-27(14-16-28)12-11-24-23(31)21-25-19-8-4-3-7-18(19)22(30)26-21/h3-4,7-8,17H,1-2,5-6,9-16H2,(H,24,31)(H,25,26,30) |
InChI Key |
AQNJQCQRONBOLZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.